Comprehensive Technical Guide: 4-Hydroxy Atorvastatin Disodium Salt (CAS 1276537-18-8)
Comprehensive Technical Guide: 4-Hydroxy Atorvastatin Disodium Salt (CAS 1276537-18-8)
Executive Summary
Atorvastatin is a cornerstone therapeutic in the management of hypercholesterolemia, functioning as a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. However, the sustained pharmacodynamic efficacy of atorvastatin—exhibiting an inhibitory half-life of 20 to 30 hours despite a plasma elimination half-life of only 14 hours—is heavily driven by its active metabolites[1]. 4-Hydroxy atorvastatin disodium salt (CAS 1276537-18-8) is one of the two primary active orthologs/paralogs generated via hepatic metabolism.
This whitepaper provides an in-depth analysis of 4-hydroxy atorvastatin, detailing its structural chemistry, metabolic pathways, pharmacokinetic variables (including critical genomic interactions with SLCO1B1), and validated laboratory protocols for its quantification and synthesis.
Chemical Identity & Physicochemical Properties
4-Hydroxy atorvastatin disodium salt is the disodium salt form of the para-hydroxylated metabolite of atorvastatin[2][3]. It retains the open-acid dihydroxyheptanoate chain required for binding to the HMG-CoA reductase enzyme, making it pharmacologically equipotent to the parent drug[1].
Table 1: Physicochemical and Structural Data
| Property | Specification |
| Chemical Name | p-Hydroxy Atorvastatin, Disodium Salt |
| CAS Registry Number | 1276537-18-8 (Disodium Salt) / 214217-88-6 (Free Acid) |
| Molecular Formula | C₃₃H₃₃FN₂Na₂O₆ |
| Molecular Weight | 618.60 g/mol |
| Purity Standard | >95% (Analytical Reference Grade) |
| Solubility | Soluble in DMSO, Methanol; Moderately soluble in aqueous buffers |
| Pharmacological Role | Active Metabolite; Selective HMG-CoA Reductase Inhibitor |
Data synthesized from analytical reference standards[2][3].
Metabolic Pathway & Pharmacodynamics
Atorvastatin is a lipophilic statin that undergoes extensive first-pass metabolism in the liver, primarily mediated by the Cytochrome P450 3A4 (CYP3A4) isoenzyme[4][5]. The parent drug is oxidized to form 2-hydroxy (ortho) and 4-hydroxy (para) atorvastatin[4].
The 4-hydroxy metabolite exists in an equilibrium between its pharmacologically active open-acid form and its inactive lactone form [5]. The lactonization process can occur spontaneously under acidic conditions or be enzymatically driven via an acyl-β-glucuronide intermediate catalyzed by UDP-glucuronosyltransferases (UGTs)[5][6].
Fig 1: CYP3A4-mediated metabolism of atorvastatin to its 4-hydroxy active and lactone forms.
Pharmacokinetics & Genomic Interactions (SLCO1B1)
The hepatic uptake of 4-hydroxy atorvastatin is actively mediated by the Organic Anion Transporting Polypeptide 1B1 (OATP1B1), encoded by the SLCO1B1 gene[7][8]. Because statins must enter the hepatocyte to exert their effect and be cleared via the biliary system, inhibition or genetic polymorphism of OATP1B1 drastically alters systemic exposure[8].
Transporter Inhibition
Co-administration with OATP1B1 inhibitors (e.g., rifampin) significantly increases the area under the plasma concentration-time curve (AUC) of 4-hydroxy atorvastatin by approximately 3.9-fold, demonstrating that hepatic uptake is the primary clearance mechanism for this metabolite[8].
Genomic Variant: SLCO1B1 c.521T>C (rs4149056)
A genome-wide association study (GWAS) revealed that the SLCO1B1 c.521T>C missense variant reduces the transport function of OATP1B1[7][9]. This single nucleotide polymorphism (SNP) causes a bottleneck in hepatic uptake, leading to systemic accumulation of both the parent drug and its metabolites, which correlates with an increased risk of statin-induced myopathy[5][7].
Table 2: Impact of SLCO1B1 c.521T>C Variant on Pharmacokinetics
| Analyte | Pharmacokinetic Impact (Per Copy of Variant Allele) | P-Value |
| Atorvastatin (Parent) | 51% Increase in AUC₀–∞ | 1.2 × 10⁻¹⁰ |
| 2-Hydroxy Atorvastatin | 38% Increase in AUC₀–∞ | 4.0 × 10⁻⁸ |
| 4-Hydroxy Atorvastatin | 50% Increase in AUC₀–∞ | 2.9 × 10⁻⁸ |
Data sourced from clinical pharmacokinetic GWAS cohorts[7][9].
Experimental Workflows & Methodologies
To accurately study 4-hydroxy atorvastatin, researchers must navigate its chemical instability ex vivo. The open-acid form easily converts to the lactone form at low pH or room temperature. Therefore, protocols must be meticulously designed to prevent ex vivo interconversion.
Protocol A: LC-MS/MS Quantification in Human Plasma
Objective: Highly sensitive quantification of 4-hydroxy atorvastatin while preserving the acid/lactone equilibrium.
Causality & Rationale: Blood samples must be collected in EDTA tubes and immediately placed on ice. Plasma separation must occur within 30 minutes at 4°C, and samples must be stored at -70°C[9]. Extraction is performed using Solid Phase Extraction (SPE) rather than Liquid-Liquid Extraction (LLE) to avoid the acidic conditions often required for LLE, which would artificially inflate lactone levels at the expense of the 4-hydroxy acid form.
Step-by-Step Methodology:
-
Sample Thawing: Thaw plasma samples on wet ice (0-4°C) to prevent spontaneous lactonization.
-
Internal Standard Addition: Add 10 µL of isotopically labeled internal standard (e.g., 4-Hydroxy Atorvastatin-d5[10]) to 100 µL of plasma.
-
Buffer Conditioning: Dilute the plasma with 100 µL of cold ammonium acetate buffer (pH 5.0) to stabilize the analytes.
-
Solid Phase Extraction (SPE):
-
Condition HLB (Hydrophilic-Lipophilic Balance) cartridges with 1 mL methanol, followed by 1 mL cold water.
-
Load the buffered plasma sample.
-
Wash with 1 mL of 5% methanol in water.
-
Elute with 1 mL of cold acetonitrile.
-
-
Evaporation & Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at room temperature (do not use heat). Reconstitute in 100 µL of mobile phase (e.g., 40% Acetonitrile / 60% 2mM Ammonium Acetate).
-
LC-MS/MS Analysis: Inject 5 µL onto a C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm). Utilize Electrospray Ionization (ESI) in positive Multiple Reaction Monitoring (MRM) mode.
Fig 2: Cold-chain LC-MS/MS workflow to prevent ex vivo acid-lactone interconversion.
Protocol B: In Vitro CYP3A4 Metabolism Assay
Objective: Generate and evaluate the formation kinetics of 4-hydroxy atorvastatin using Human Liver Microsomes (HLMs).
Step-by-Step Methodology:
-
Incubation Mixture: Prepare a 200 µL reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), 3.3 mM MgCl₂, and 0.5 mg/mL pooled HLMs.
-
Substrate Addition: Add atorvastatin parent drug (final concentrations ranging from 1 to 50 µM). Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the reaction by adding NADPH generating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).
-
Incubation & Termination: Incubate at 37°C for 15 minutes. Terminate the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Analysis: Transfer the supernatant to LC vials for immediate UPLC-MS/MS analysis to quantify the rate of 4-hydroxy atorvastatin formation.
References
-
Chemical, pharmacokinetic and pharmacodynamic properties of statins: an update . E-lactancia. Available at:[Link]
-
Genome-Wide Association Study of Atorvastatin Pharmacokinetics: Associations With SLCO1B1, UGT1A3, and LPP . PubMed (NIH). Available at:[Link]
-
Genome-Wide Association Study of Atorvastatin Pharmacokinetics : Associations With SLCO1B1, UGT1A3 . Helda - Helsinki.fi. Available at:[Link]
-
Effect of OATP1B transporter inhibition on the pharmacokinetics of atorvastatin in healthy volunteers . PubMed (NIH). Available at: [Link]
-
Metabolic pathways of atorvastatin . ResearchGate. Available at:[Link]
-
CLINICAL PHARMACOLOGY REVIEW(S) - Atorvastatin . Accessdata.fda.gov. Available at:[Link]
-
4-Hydroxy Atorvastatin-d5 Acetonide tert-Butyl Ester . CRO Splendid Lab Pvt. Ltd. Available at:[Link]
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. scbt.com [scbt.com]
- 3. 4-Hydroxy Atorvastatin Disodium Salt | LGC Standards [lgcstandards.com]
- 4. e-lactancia.org [e-lactancia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Genome-Wide Association Study of Atorvastatin Pharmacokinetics: Associations With SLCO1B1, UGT1A3, and LPP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. effect of OATP1B transporter inhibition on the pharmacokinetics of atorvastatin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Making sure you're not a bot! [helda.helsinki.fi]
- 10. 4-Hydroxy Atorvastatin-d5 Acetonide tert-Butyl Ester | 265989-38-6 | Splendid Lab | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
